4,4-Dimethylcyclohexane-1-sulfonyl chloride
Overview
Description
4,4-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexane ring substituted with two methyl groups at the 4-position. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclohexane-1-sulfonyl chloride can be synthesized through the reaction of 4,4-dimethylcyclohexanol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the alcohol reacts with thionyl chloride to form the corresponding sulfonyl chloride. The reaction can be represented as follows:
C8H16O+SOCl2→C8H15ClO2S+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
4,4-Dimethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfonyl compound. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the methyl groups at the 4-position, resulting in different reactivity and physical properties.
4-Methylcyclohexane-1-sulfonyl chloride: Contains only one methyl group, leading to variations in steric effects and reactivity.
4,4-Dimethylcyclohexane-1-sulfonic acid: The sulfonic acid derivative, which has different chemical properties and applications.
Uniqueness
4,4-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 4-position, which influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, making it suitable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4,4-dimethylcyclohexane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIFXIKYTZVVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344070-27-4 | |
Record name | 4,4-dimethylcyclohexane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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